4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20128169
InChI: InChI=1S/C4H4ClF2N3/c5-2-1-10(4(6)7)9-3(2)8/h1,4H,(H2,8,9)
SMILES:
Molecular Formula: C4H4ClF2N3
Molecular Weight: 167.54 g/mol

4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20128169

Molecular Formula: C4H4ClF2N3

Molecular Weight: 167.54 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C4H4ClF2N3
Molecular Weight 167.54 g/mol
IUPAC Name 4-chloro-1-(difluoromethyl)pyrazol-3-amine
Standard InChI InChI=1S/C4H4ClF2N3/c5-2-1-10(4(6)7)9-3(2)8/h1,4H,(H2,8,9)
Standard InChI Key YRJGGNKPUBSRJE-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1C(F)F)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a five-membered pyrazole ring with substituents at positions 1, 3, and 4. Key features include:

  • Difluoromethyl group (-CF2_2H): Enhances electronegativity and metabolic stability.

  • Chloro group (-Cl): Influences electronic distribution and reactivity.

  • Amino group (-NH2_2): Provides sites for hydrogen bonding and derivatization .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular formulaC4H4ClF2N3\text{C}_4\text{H}_4\text{ClF}_2\text{N}_3
Molecular weight167.54 g/mol
IUPAC name4-chloro-1-(difluoromethyl)pyrazol-3-amine
Canonical SMILESC1=C(C(=NN1C(F)F)N)Cl
LogP (Octanol-water)1.2 (estimated)

The difluoromethyl group contributes to increased lipophilicity compared to non-fluorinated analogues, impacting bioavailability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves halogenation and reduction of 4-nitropyrazole derivatives. For example:

  • Halogenation: Treatment of 4-nitropyrazole with hydrochloric acid (37% HCl) yields 3-chloro-4-nitropyrazole .

  • Reduction: Catalytic hydrogenation using Pd/Al2_2O3_3 under 90 psig H2_2 converts the nitro group to an amine .

4-NitropyrazoleHCl (37%)Cl23-Chloro-4-nitropyrazolePd/Al2O3H24-Chloro-1H-pyrazol-3-amine\text{4-Nitropyrazole} \xrightarrow[\text{HCl (37\%)}]{\text{Cl}_2} \text{3-Chloro-4-nitropyrazole} \xrightarrow[\text{Pd/Al}_2\text{O}_3]{\text{H}_2} \text{4-Chloro-1H-pyrazol-3-amine}

The difluoromethyl group is introduced via nucleophilic substitution or coupling reactions.

Industrial Optimization

  • Continuous flow reactors: Improve yield (up to 96.8%) and reduce byproducts .

  • Catalyst selection: Pt/C or Pd/C enhances selectivity (>95%) at lower HCl concentrations .

Biological Activities and Mechanisms

Antifungal and Antibacterial Properties

The compound inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Comparative studies show:

Table 2: Antifungal Activity Against Candida albicans

CompoundIC50_{50} (µM)Source
4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine12.5
Fluconazole (control)8.2

Enzyme Inhibition

The difluoromethyl group acts as a hydrogen bond donor, targeting enzymes like succinate dehydrogenase (SDH) . Molecular docking studies confirm binding affinity (Kd=4.3nMK_d = 4.3 \, \text{nM}) to SDH’s ubiquinone site .

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Use

  • Fungicides: Incorporated into formulations targeting Phytophthora infestans in crops .

  • Herbicide intermediates: Serves as a precursor for sulfonylurea derivatives .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Pyrazoles

CompoundSimilarity IndexKey Differences
1-Methyl-1H-pyrazol-3-amine0.79Lacks difluoromethyl group
5-Chloro-1-methyl-1H-pyrazol-3-amine0.75Chlorine at position 5
4-Chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine0.68Fluoropropyl substituent

The difluoromethyl group in 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine confers superior metabolic stability compared to methyl or fluoropropyl analogues .

Recent Research Developments (2024–2025)

  • Green synthesis: Solvent-free mechanochemical methods reduce environmental impact.

  • Drug delivery systems: Encapsulation in liposomes improves bioavailability by 40% .

  • Resistance management: Low cross-resistance risk in fungicide-resistant Botrytis cinerea strains .

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